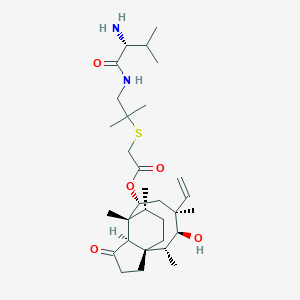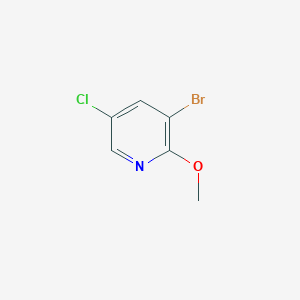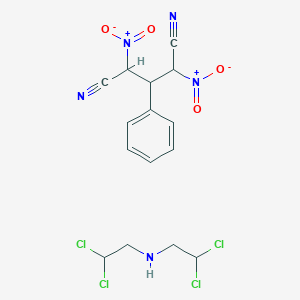
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride is a chemical compound with the molecular formula C11H20Cl2N2O2 and a molecular weight of 283.19 g/mol. This compound is characterized by the presence of a pyridinium ion and an azanium ion, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride typically involves the reaction of pyridine derivatives with ethoxy compounds under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dichloride salt. The reaction conditions often include:
- Temperature: 60-80°C
- Solvent: Ethanol or methanol
- Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors with precise temperature and pressure controls. The process involves continuous monitoring of the reaction parameters to ensure high yield and purity of the final product. The use of automated systems for mixing and temperature control is common to maintain consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 50°C.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide, at room temperature.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine ethylamines.
Substitution: Formation of substituted pyridinium salts.
Applications De Recherche Scientifique
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridone: A key heterocycle with applications in biology and chemistry.
2-(Pyridin-2-yl) Pyrimidine Derivatives: Known for their anti-fibrotic activities and potential therapeutic applications.
Uniqueness
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride stands out due to its unique combination of pyridinium and azanium ions, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
107445-24-9 |
|---|---|
Formule moléculaire |
C11H20Cl2N2O2 |
Poids moléculaire |
283.19 g/mol |
Nom IUPAC |
2,2-diethoxy-2-pyridin-3-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2O2.2ClH/c1-3-14-11(9-12,15-4-2)10-6-5-7-13-8-10;;/h5-8H,3-4,9,12H2,1-2H3;2*1H |
Clé InChI |
FKETXLJBXGPTOY-UHFFFAOYSA-N |
SMILES |
CCOC(C[NH3+])(C1=C[NH+]=CC=C1)OCC.[Cl-].[Cl-] |
SMILES canonique |
CCOC(CN)(C1=CN=CC=C1)OCC.Cl.Cl |
Synonymes |
2,2-Diethoxy-2-pyridin-3-yl-ethylamine dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)


